molecular formula C15H12ClNO4 B8726398 2-{[(Benzyloxy)carbonyl]amino}-4-chlorobenzoic acid CAS No. 112733-44-5

2-{[(Benzyloxy)carbonyl]amino}-4-chlorobenzoic acid

Cat. No. B8726398
M. Wt: 305.71 g/mol
InChI Key: QWCJAHVNRQXIJE-UHFFFAOYSA-N
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Patent
US04734419

Procedure details

A mixture of 2-benzyloxycarbonylamino-4-chlorobenzoic acid (564 g) and phosphorus tribromide (1.5 kg) in diethyl ether (9 l) was refluxed for 40 hours and allowed to stand at room temperature for 5 days. The resulting precipitates were collected by filtration and washed in turn with diethyl ether (5 l) and ethanol (3 l) to give 7-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (335 g).
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([NH:11][C:12]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])=O)C1C=CC=CC=1.P(Br)(Br)Br>C(OCC)C>[Cl:21][C:19]1[CH:18]=[CH:17][C:13]2[C:14](=[O:16])[O:15][C:9](=[O:8])[NH:11][C:12]=2[CH:20]=1

Inputs

Step One
Name
Quantity
564 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
1.5 kg
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
9 L
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed in turn with diethyl ether (5 l) and ethanol (3 l)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClC1=CC2=C(C(OC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 335 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.